Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
The synthesis of Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyrimidine ring: This is typically achieved by reacting ethyl acetoacetate with urea in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of the piperazine moiety: The intermediate product is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like chloroform.
Final esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as modulating the NF-kB inflammatory pathway.
Anti-inflammatory: It reduces the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α in stimulated human microglia cells.
Comparison with Similar Compounds
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the piperazine moiety and fluorophenyl group, which may result in different pharmacological properties.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory activities but have a different core structure and may interact with different molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C24H27FN4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27FN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-6-4-3-5-7-17)16-28-12-14-29(15-13-28)19-10-8-18(25)9-11-19/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31) |
InChI Key |
VDLDLJCTBSVHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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